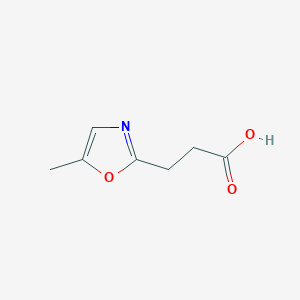![molecular formula C10H14N4 B3080163 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082346-08-4](/img/structure/B3080163.png)
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is via aromatic nucleophilic substitution, where 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine reacts with different amines and triazole-2-thiol. This method yields the desired product in appreciable yields .
Molecular Structure Analysis
The molecular structure of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine can be characterized using techniques such as X-ray crystallography. It crystallizes in a centrosymmetric monoclinic space group, with two molecules linked via N–H⋯N hydrogen bonds .
Chemical Reactions Analysis
This compound may participate in various chemical reactions. For instance, at physiological pH, protonated amines or nitrogen heterocycles could form π-cation interactions with amino acid carbonyl groups of DNA gyrase, potentially influencing antibacterial effects .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Infectious diseases remain a significant health challenge, necessitating the development of novel antimicrobial agents. Researchers have synthesized a series of triazolo [4,3-a]pyrazine derivatives based on this compound. These derivatives were characterized using various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. Notably, some of these compounds exhibited moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Compound 2e, in particular, demonstrated superior antibacterial activity comparable to the first-line agent ampicillin .
Energetic Materials
The compound’s unique triazole-fused skeleton has also attracted attention in the field of energetic materials. Researchers have designed and synthesized energetic molecules based on this scaffold. These materials exhibit promising thermal stability and may find applications in propellants, explosives, or other energetic formulations .
Anticancer Potential
Triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties have been explored for their anticancer properties. Among these derivatives, compound 22i showed significant potential against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Further investigations into its mechanism of action and potential therapeutic applications are ongoing .
Wirkmechanismus
Target of Action
The primary targets of 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine are currently unknown. This compound belongs to the class of triazolopyridine derivatives, which have been recognized for their various biochemical, clinical, and pharmaceutical applications .
Mode of Action
It is known that triazolopyridine derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Triazolopyridine derivatives have been found to exhibit a range of effects, including antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal activities, as well as acting as adenosine receptor or hif prolyl hydrolase and myeloperoxidase inhibitors .
Eigenschaften
IUPAC Name |
3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERHDEYWZCTMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3080091.png)
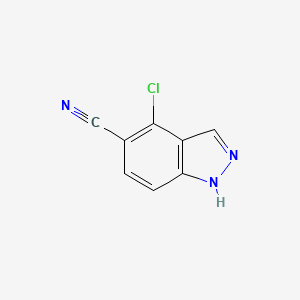
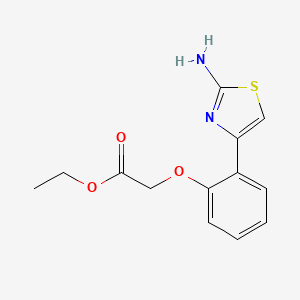
![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)
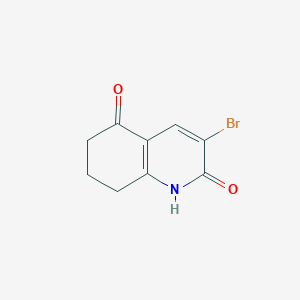
![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)
![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)
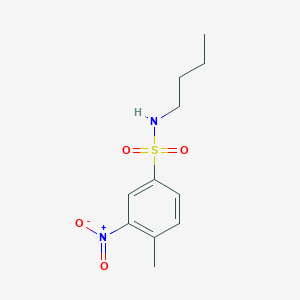

![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)
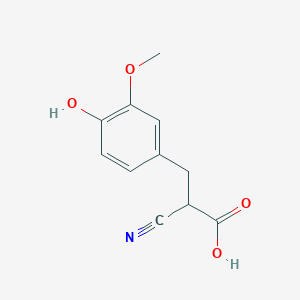
![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)
